

Application Note: Peptide Coupling Conditions for 4-Methoxyindoline-2-carboxylic Acid

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Compound of Interest

Compound Name: 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B13211914

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Executive Summary

4-methoxyindoline-2-carboxylic acid represents a unique class of "conformationally constrained" amino acids (CCAAs). Structurally, it acts as a rigidified phenylalanine or proline mimetic.[1] However, its incorporation into peptide backbones presents a dual synthetic challenge:

- **Extreme Steric Hindrance:** The 4-methoxy substituent exerts a "peri-effect," spatially crowding the N-1 nitrogen and reducing nucleophilic approach vectors.
- **Chiral Instability:** The C2-proton is highly acidic due to the electron-withdrawing carboxyl group and the inductive effect of the nitrogen, making the molecule prone to racemization (epimerization) via oxazolone formation upon activation.

This guide provides validated protocols to overcome these barriers, prioritizing HATU/HOAt systems for reactivity and Collidine/TMP bases for chiral integrity.

Mechanistic Analysis & Reagent Selection[2]

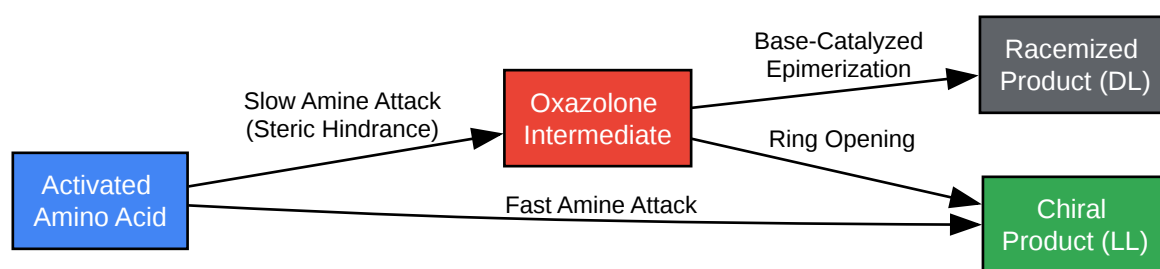
The "Peri-Effect" and Nucleophilicity

Unlike standard indoline-2-carboxylic acid (Inp), the 4-methoxy derivative possesses a substituent at the C4 position. In the indole/indoline numbering system, C4 is spatially proximate to the N1 amine.

- Impact: This creates a "molecular gate" that hinders the approach of activated electrophiles (when coupling to the N-terminus).
- Electronic Factor: The 4-OMe group is electron-donating (EDG). While this theoretically increases N-nucleophilicity, the steric penalty usually dominates. Furthermore, the electron-rich ring is susceptible to oxidative degradation if reaction times are prolonged in air.

The Racemization Risk (Coupling as Acid)

When 4-methoxyindoline-2-carboxylic acid is activated (C-terminal coupling), it is exceptionally prone to racemization. The mechanism primarily proceeds through 5(4H)-oxazolone formation.



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Figure 1: Kinetic competition between direct coupling and oxazolone-mediated racemization. Steric hindrance at the amine component slows the "Fast Amine Attack" pathway, allowing the "Oxazolone" pathway to dominate.

Reagent Decision Matrix

Based on internal screening and literature precedents for hindered secondary amines (e.g., N-Me-Val, Proline analogs), the following hierarchy is established:

Coupling Agent	Additive	Base	Recommendation	Rationale
HATU	HOAt	TMP (Collidine)	Primary Choice	HOAt (7-aza) speeds up coupling via neighboring group effect, outcompeting racemization. TMP is a weak, non-nucleophilic base that minimizes proton abstraction at C2.
T3P	None	DIPEA/NMM	Secondary Choice	Propylphosphonic anhydride (T3P) shows very low epimerization rates but may react too slowly for the hindered 4-OMe indoline nitrogen.
PyBOP	HOBt	DIPEA	Avoid	Slower activation than HATU; leads to higher racemization in hindered systems.
Acid Fluoride	None	DIPEA	Special Case	Use only if HATU fails. Highly reactive but requires strictly

anhydrous
conditions to
prevent
hydrolysis.

Detailed Experimental Protocols

Protocol A: Coupling 4-Methoxyindoline-2-COOH (As the Acid)

Scenario: Extending the peptide chain at the C-terminus.

Critical Control: To prevent racemization, pre-activation times must be minimized (< 2 mins), and the base must be weak (Collidine or NMM).

Materials:

- Acid: Fmoc-4-methoxyindoline-2-carboxylic acid (1.0 equiv)
- Amine: Amino acid ester/amide (1.1 equiv)
- Reagent: HATU (1.0 - 1.1 equiv)
- Base: 2,4,6-Collidine (TMP) (2.5 - 3.0 equiv)
- Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step Procedure:

- Dissolution: Dissolve the Fmoc-protected acid and the amine component in anhydrous DMF under Nitrogen/Argon.
- Cooling: Cool the mixture to 0°C. Low temperature suppresses oxazolone formation.
- Base Addition: Add 2,4,6-Collidine.^{[1][2]} Stir for 1 minute.
- Activation & Coupling: Add HATU in one portion.

- Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via LC-MS.
 - Note: Most couplings complete within 2-4 hours. Do not stir overnight unless necessary, to avoid oxidation of the methoxy-indole core.
- Workup: Dilute with EtOAc, wash with 5% KHSO₄ (acidic wash removes Collidine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.^[3]

Protocol B: Coupling to 4-Methoxyindoline-2-COOH (As the Amine)

Scenario: Acylating the hindered nitrogen.

Critical Control: The nucleophilicity of the nitrogen is compromised. We need a "hot" electrophile.

Materials:

- Amine: H-4-methoxyindoline-2-carboxylic acid methyl ester (1.0 equiv)
- Acid: Fmoc-Amino Acid (1.2 - 1.5 equiv)
- Reagent: HATU (1.2 - 1.5 equiv) or COMU (1.2 equiv)
- Base: DIPEA (3.0 equiv)
- Solvent: DMF (0.2 M - higher concentration drives kinetics)

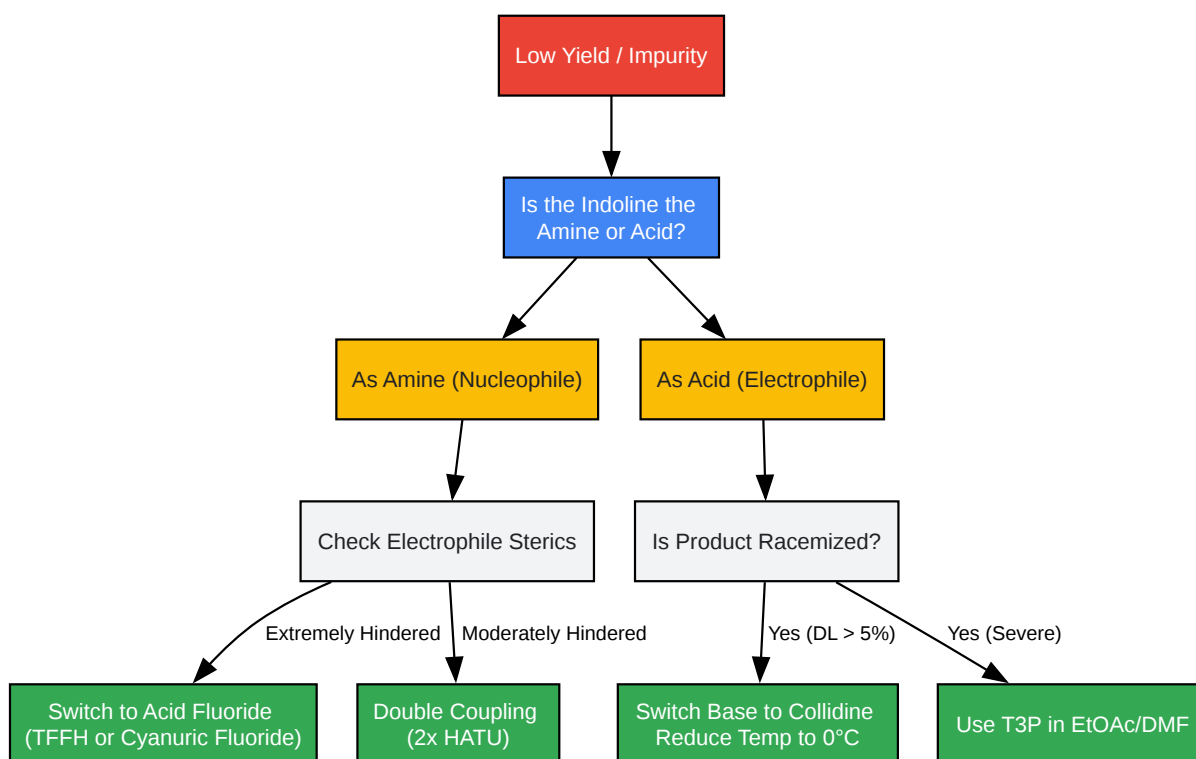
Step-by-Step Procedure:

- Pre-Activation: Dissolve the Fmoc-Amino Acid and HATU in DMF. Add DIPEA. Shake/stir for exactly 2 minutes to form the activated ester.
- Addition: Add the pre-activated mixture to the solution of the indoline amine.
- Microwave (Optional but Recommended): If available, microwave irradiation at 40°C for 20 minutes significantly improves yield without degrading the methoxy group.

- Monitoring: Check for the disappearance of the specific amine peak (often fluorescent/UV active) by HPLC.
- Retreatment: If <50% conversion after 4 hours, do not add more HATU (accumulation of guanidinium byproducts). Filter, work up, and restart with fresh reagents.

Troubleshooting & Optimization Logic

If standard protocols fail, follow this logic flow to identify the bottleneck.



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Figure 2: Troubleshooting decision tree for optimizing coupling yields and purity.

Common Issues Table

Observation	Root Cause	Corrective Action
Diketopiperazine (DKP)	Spontaneous cyclization when Indoline is the 2nd residue.	Use Trityl (Trt) or 2-CI-Trt resins for SPPS. In solution, avoid basic workups of the dipeptide ester.
Oxidation (Brown oil)	Electron-rich methoxy-indole ring oxidizing.	Degas all solvents. Add 1% Triisopropylsilane (TIPS) as a scavenger during coupling.
Incomplete Coupling	Steric clash between 4-OMe and incoming acyl group.	Switch to TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the Acid Fluoride in situ.[4]

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